Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Overview
Description
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H8O6S and a molecular weight of 232.21 . It is a solid substance and is used as a reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Molecular Structure Analysis
The InChI code for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3
. The SMILES representation is COC(=C1C(=O)C(=O)C(=C(O)OC)S1)O
. Physical And Chemical Properties Analysis
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a solid substance . It has a predicted boiling point of 378.6±37.0 °C and a predicted density of 1.532±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
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Synthesis of 2,5-diamide-substituted five-membered heterocycles
- Field : Organic Chemistry
- Application : Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used as a reactant for Curtius-like rearrangement reactions .
- Method : The specific methods and procedures for these reactions are not provided in the source .
- Results : The outcome of these reactions is the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
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Preparation of alkylenedioxythiophene monomers
- Field : Polymer Chemistry
- Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
- Method : The specific methods and procedures for this preparation are not provided in the source .
- Results : The result is the obtainment of electrochromic conducting polymers .
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Production of highly conductive polymers
- Field : Material Science
- Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
- Method : The specific methods and procedures for this production are not provided in the source .
- Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
-
Preparation of Alkylenedioxythiophene Monomers
- Field : Polymer Chemistry
- Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
- Method : The specific methods and procedures for this preparation are not provided in the source .
- Results : The result is the obtainment of electrochromic conducting polymers .
-
Production of Highly Conductive Polymers
- Field : Material Science
- Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
- Method : The specific methods and procedures for this production are not provided in the source .
- Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
-
Preparation of Alkylenedioxythiophene Monomers
- Field : Polymer Chemistry
- Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
- Method : The specific methods and procedures for this preparation are not provided in the source .
- Results : The result is the obtainment of electrochromic conducting polymers .
-
Production of Highly Conductive Polymers
- Field : Material Science
- Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
- Method : The specific methods and procedures for this production are not provided in the source .
- Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
Safety And Hazards
The safety information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate indicates that it has hazard statements H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and specific instructions if it gets on skin or in eyes .
properties
IUPAC Name |
dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVINKJCOXPIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325414 | |
Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
CAS RN |
58416-04-9 | |
Record name | 58416-04-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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